molecular formula C14H10Cl2N4S B1458582 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1382805-00-6

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No. B1458582
M. Wt: 337.2 g/mol
InChI Key: PGZKUNZIYWDNIL-UHFFFAOYSA-N
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Description

This compound, also known as 4-(2,4-dichlorophenyl)pyrimidin-2-amine, has a molecular weight of 240.09 . .


Synthesis Analysis

While specific synthesis methods for this compound were not found, synthetic approaches for similar compounds involve various methods. For instance, 2,4-disubstituted pyrimidines are classified according to the type of bond linking the substituent to the core heterocycle .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . .

Scientific Research Applications

Antiproliferative and Anticancer Activities

  • A study reported the synthesis of new pyrimidine derivatives that were evaluated for their antiproliferative activity on human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. The compounds showed structural, concentration, and time-dependent activation, indicating potential for anticancer applications (Atapour-Mashhad et al., 2017).
  • Another research focused on designing and synthesizing new pyrimidine molecules endowed with thiazolidin-4-one, demonstrating in vitro anticancer activities against the National Cancer Institute's 60 cell lines. Specifically, a compound showed significant growth inhibition on lung cancer cell lines, highlighting the potential for developing new anticancer agents (Rashid et al., 2014).

Antimicrobial Activities

  • The synthesis of new pyrimidine derivatives demonstrated preliminary antimicrobial activity against bacterial and fungal strains. This showcases the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (El-Gazzar et al., 2008).
  • Another study synthesized 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, testing their antibacterial activity and indicating some derivatives as valuable compounds with potential as antibacterial agents (Etemadi et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

  • Research into the synthesis and reactions of novel benzimidazole derivatives explored their potential applications in medicinal chemistry, indicating the versatility and importance of heterocyclic compounds in drug design (Fikry et al., 2015).
  • A study on the synthesis of thieno[3′,2′:2,3]pyrido-[4,5-d]-thiazolo[3,2-a]pyrimidinones introduced an efficient method for preparing this class of compounds, highlighting the importance of heterocyclic chemistry in developing new therapeutic agents (Wang et al., 2017).

Safety And Hazards

The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c1-7-12(11-4-5-18-14(17)20-11)21-13(19-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZKUNZIYWDNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 2
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 3
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 6
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

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